2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol
Overview
Description
2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl ring via an ether linkage
Mechanism of Action
Mode of Action
Related compounds, such as pyrimidinamine derivatives, inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in the cells, leading to their death .
Biochemical Pathways
It can be inferred from related compounds that the mitochondrial electron transport chain could be affected, leading to a disruption in atp production and cellular energy metabolism .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that this compound may lead to cell death due to disruption in energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-(trifluoromethyl)pyridine, is subjected to a nucleophilic substitution reaction with a suitable phenol derivative to form the pyridine-phenol ether intermediate.
Reduction to Ethanol Derivative: The intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Various nucleophiles can be used to substitute the trifluoromethyl group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound is used in the development of new materials with specific properties, such as increased stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate
- 3-(Trifluoromethyl)pyridin-2-ol
Uniqueness
2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol is unique due to its specific combination of a trifluoromethyl group and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields requiring high specificity and reactivity.
Properties
IUPAC Name |
2-[4-[6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c15-14(16,17)12-2-1-3-13(18-12)20-11-6-4-10(5-7-11)8-9-19/h1-7,19H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALXPMGBXKMFDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)CCO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.